Cas no 1469910-70-0 ((1S)-1,4-Anhydro-1-C-4-chloro-3-(4-ethoxyphenyl)methylphenyl-D-glucitol)

1469910-70-0 structure
Nome del prodotto:(1S)-1,4-Anhydro-1-C-4-chloro-3-(4-ethoxyphenyl)methylphenyl-D-glucitol
Numero CAS:1469910-70-0
MF:C21H25ClO6
MW:408.872606039047
CID:4700968
(1S)-1,4-Anhydro-1-C-4-chloro-3-(4-ethoxyphenyl)methylphenyl-D-glucitol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dapagliflozin 1,4-Anhydro impurity
- Dapagliflozin 1,4- Anhydro impurity
- (2S,3R,4R,5S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-[(1S)-1,2-dihydroxyethyl]oxolane-3,4-diol
- Dapagliflozin furanose isomer; Dapagliflozin 1,4- Anhydro form; (1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol
- (1S)-1,4-Anhydro-1-C-4-chloro-3-(4-ethoxyphenyl)methylphenyl-D-glucitol
-
- Inchi: 1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)20-18(25)19(26)21(28-20)17(24)11-23/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18+,19+,20-,21-/m0/s1
- Chiave InChI: RRYZEJFQBYDTNH-ZPAWYTMASA-N
- Sorrisi: ClC1C=CC(=CC=1CC1C=CC(=CC=1)OCC)[C@H]1[C@@H]([C@H]([C@H]([C@H](CO)O)O1)O)O
Proprietà calcolate
- Massa esatta: 408.1339662 g/mol
- Massa monoisotopica: 408.1339662 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 28
- Conta legami ruotabili: 7
- Complessità: 472
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 408.9
- XLogP3: 2.3
- Superficie polare topologica: 99.4
(1S)-1,4-Anhydro-1-C-4-chloro-3-(4-ethoxyphenyl)methylphenyl-D-glucitol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | A637840-1mg |
(1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol |
1469910-70-0 | 1mg |
$ 144.00 | 2023-04-19 | ||
TRC | A637840-5mg |
(1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol |
1469910-70-0 | 5mg |
$ 483.00 | 2023-04-19 | ||
TRC | A637840-50mg |
(1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol |
1469910-70-0 | 50mg |
$ 2193.00 | 2023-04-19 |
(1S)-1,4-Anhydro-1-C-4-chloro-3-(4-ethoxyphenyl)methylphenyl-D-glucitol Letteratura correlata
-
Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
1469910-70-0 ((1S)-1,4-Anhydro-1-C-4-chloro-3-(4-ethoxyphenyl)methylphenyl-D-glucitol) Prodotti correlati
- 1903744-94-4(Piperazine, 1,2-diethyl-, (2R)-)
- 2137546-36-0(ethyl 4-fluoro-2-nitro-5-(propan-2-yl)aminobenzoate)
- 1355192-60-7(6-(4-Formyl-piperazin-1-yl)-4-methyl-nicotinic acid methyl ester)
- 941988-18-7(3-(1-ethyl-1H-indol-3-yl)-1-(3-phenylpropyl)urea)
- 1267959-49-8(2-(2,3-dihydro-1H-inden-5-yl)morpholine)
- 1261754-53-3(2-Fluoro-5-(3-(trifluoromethyl)phenyl)nicotinaldehyde)
- 32867-76-8(3-Ethoxybenzene-1,2-diol)
- 1807194-62-2(Methyl 3-cyano-5-ethyl-2-iodobenzoate)
- 1828551-47-8(N-(azetidin-3-yl)-3-fluorobenzenesulfonamide)
- 2138346-38-8(Sodium (oxan-4-yl)methanesulfinate)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
